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Compound of Interest

Compound Name: Platinum-195

Cat. No.: B083798

Welcome to the technical support center for solid-state Nuclear Magnetic Resonance (SSNMR)
of 195Pt. This resource is designed for researchers, scientists, and drug development
professionals who are working with platinum-containing compounds and facing the challenges
associated with the large chemical shift anisotropy (CSA) of the 195Pt nucleus. Here you will
find troubleshooting guides and frequently asked questions (FAQSs) to assist you in your
experiments.

Frequently Asked Questions (FAQs)

Q1: What is chemical shift anisotropy (CSA) and why is it so large for 195Pt?

Al: Chemical shift anisotropy (CSA) is the orientation-dependence of the nuclear magnetic
shielding, which in turn affects the chemical shift.[1] In a solid sample, molecules are generally
fixed in various orientations with respect to the external magnetic field. This results in a range
of chemical shifts for the same nucleus in different crystallites, leading to a broad powder
pattern rather than a sharp peak. For 195Pt, the CSA is particularly large due to its high atomic
number and the significant influence of relativistic effects on the electron distribution around the
nucleus.[2] The large electron density and the nature of its chemical bonds, especially in
square planar Pt(Il) complexes, contribute to a very large and anisotropic shielding tensor.[3]
This anisotropy can span several thousand parts-per-million (ppm).[3]

Q2: How does the large CSA of 195Pt affect ssSNMR spectra?
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A2: The large CSA of 195Pt is a primary cause of extremely broad spectral lines in sSNMR.[4]
[5] This significant line broadening leads to several experimental challenges:

o Low Signal-to-Noise Ratio (SNR): The signal intensity is spread over a wide frequency
range, making it difficult to distinguish the signal from the baseline noise.[5][6]

e Loss of Resolution: Broad lines can obscure subtle differences in the chemical environment
of platinum atoms, making it difficult to resolve distinct Pt sites.

e Long Acquisition Times: To achieve an acceptable SNR, very long experiment times are
often required.

Q3: What are the primary ssNMR techniques to manage the large CSA in 195Pt NMR?

A3: Several techniques have been developed to overcome the challenges of large CSA in
195Pt ssNMR:

e Magic Angle Spinning (MAS): This is a standard technique where the sample is spun at a
specific angle (the "magic angle," ~54.74°) relative to the magnetic field.[7] MAS averages
out the anisotropic interactions, including CSA, to a certain extent, resulting in narrower lines
and the appearance of spinning sidebands.[7] For the very large CSA of 195Pt, very fast
MAS rates are often required.[6][8]

« Indirect Detection Methods: These methods exploit the higher sensitivity of other nuclei (like
1H or 31P) that are close to the 195Pt nucleus.[4][8][9] Techniques like Dipolar
Heteronuclear Multiple Quantum Coherence (D-HMQC) and Resonance Echo Saturation
Pulse Double Resonance (RESPDOR) are used to indirectly detect the 195Pt signal through
the more sensitive nucleus, leading to a significant enhancement in sensitivity.[6][9]

o Carr-Purcell-Meiboom-Gill (CPMG) Pulse Sequence: The CPMG sequence is a spin-echo
technique that can be used to acquire the full width of a broad powder pattern, even under
static (non-spinning) conditions.[10][11][12] It is particularly useful for ultra-wideline spectra.

o Dynamic Nuclear Polarization (DNP): DNP can be used to dramatically enhance the signal
intensity in SSNMR experiments by transferring polarization from electrons to nuclei.[4] This
can be particularly beneficial for samples with low platinum concentrations or for acquiring
spectra of very broad patterns.[13]
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Q4: What are typical experimental parameters for 195Pt sSNMR?

A4: The optimal experimental parameters will depend on the specific platinum compound, the
spectrometer, and the probe available. However, some general guidelines are provided in the

table below.
Parameter Typical Value/Range Notes
Higher fields can increase
o ) spectral dispersion but also
Magnetic Field Strength 9.4 T and higher , _ ,
increase the CSA in Hz, which
can be a challenge.
Fast MAS is generally
preferred to average out the
MAS Frequency 10 - 130 kHz large CSA and move spinning

sidebands away from the

isotropic peak.[7]

Shorter pulses are needed to
195Pt Pulse Lengths

1-5us excite the entire broad powder
(90°/180°)
pattern.
] ) Depends on the T1 relaxation
Highly variable (seconds to ) )
Recycle Delay ) time of 195Pt, which can be
minutes)
very long.
. This is a commonly used
Reference Compound 1.2 M Na2PtCI6 in D20

reference for 195Pt NMR.[14]

Q5: What are the safety considerations when working with platinum compounds and
performing 195Pt sSNMR?

A5: Standard laboratory safety protocols for handling chemical compounds should always be
followed. Many platinum compounds are toxic or sensitizers. When performing ssSNMR
experiments, especially with conductive samples (e.g., high platinum loading on a support),
there is a risk of probe arcing.[15] This can damage the NMR probe. It is important to carefully
monitor the probe tuning and matching and to use moderate radiofrequency (RF) power,
especially during initial setup.[15]
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Troubleshooting Guides

Problem: My 195Pt ssNMR signal is too broad to be useful.

e Question: I've acquired a 195Pt ssNMR spectrum, but the signal is just a broad, featureless
hump. How can | improve the resolution?

e Answer:

o Increase Magic Angle Spinning (MAS) Speed: The most direct way to reduce the
broadening from CSA is to spin the sample faster.[16] If you are using a low spinning
speed, try increasing it significantly.

o Use a Higher Magnetic Field: While this increases the CSA in Hertz, it also increases the
chemical shift dispersion, which might help to resolve different sites if the broadening is
not too severe.

o Employ Advanced Pulse Sequences: If simple MAS is insufficient, consider using
techniques that are specifically designed for broad lines. For static samples, a Carr-
Purcell-Meiboom-Gill (CPMG) experiment can be very effective at acquiring the full
powder pattern.[10]

o Consider Indirect Detection: If your sample contains protons or phosphorus nuclei near the
platinum, using a 1H- or 31P-detected experiment like D-HMQC can provide much better
resolution and sensitivity.[6][8][9]

Problem: | am not getting any signal in my 195Pt ssSNMR experiment.
e Question: I've set up my experiment, but | don't see any 195Pt signal. What should | check?

e Answer: Follow this troubleshooting workflow:
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Troubleshooting workflow for a missing 195Pt ssSNMR signal.
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o Probe Tuning and Matching: Ensure the probe is correctly tuned to the 195Pt frequency.
Mismatched tuning can lead to a significant loss of signal.

o Pulse Calibration: Verify your 90° pulse length. An incorrect pulse length will lead to
inefficient excitation.

o Recycle Delay: 195Pt can have very long T1 relaxation times. If the recycle delay is too
short, the nucleus will not have fully relaxed, leading to signal saturation and loss. Try
increasing the recycle delay.

o Spectral Width: The CSA of 195Pt can be enormous. Make sure your spectral width is
wide enough to encompass the entire powder pattern.

o Sample Concentration: For samples with low platinum content, direct detection may be
very challenging.[4][5] Consider increasing the number of scans or using a sensitivity-
enhancement technique.

o Use a Spin Echo: A simple Hahn echo experiment can help to refocus dephasing due to
magnetic field inhomogeneity and can be a more robust way to find a signal initially. The
CPMG pulse sequence is an extension of this that is even more sensitive for broad lines.
[10]

Problem: My spinning sidebands are overlapping with my isotropic peaks.

e Question: | am running a MAS experiment, but the spinning sidebands are complicating the
spectrum and overlapping with the peaks of interest. How can | manage this?

e Answer:

o Increase the MAS Rate: The separation between spinning sidebands is equal to the MAS
frequency.[7] Increasing the spinning rate will push the sidebands further apart, potentially
moving them out of the region of interest.

o Use Sideband Suppression Pulse Sequences: There are specific pulse sequences
designed to suppress the intensity of spinning sidebands.
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o Vary the MAS Rate: Acquiring spectra at two different MAS rates can help you identify the
true isotropic peaks, as their positions will not change, while the sidebands will shift.

o Data Analysis: The intensity pattern of the spinning sidebands contains information about
the CSA tensor. You can use simulation software to fit the sideband manifold and extract
the CSA parameters, which can help in assigning the isotropic peak.

Experimental Protocols
Protocol 1: Basic 195Pt Magic Angle Spinning (MAS) Experiment

This protocol outlines a basic direct-excitation MAS experiment for a sample with a relatively
high concentration of platinum.

o Sample Preparation: Pack the solid sample into an appropriate MAS rotor.
e Spectrometer Setup:

o Insert the sample into the probe and ensure it is spinning at the desired rate (e.g., 40-60
kHZz).

o Tune and match the probe for the 195Pt frequency.
e Pulse Program: Use a simple one-pulse (zg) sequence or a Hahn echo sequence.

¢ Acquisition Parameters:

[¢]

Set the 195Pt 90° pulse length (typically a few microseconds).

[e]

Set a wide spectral width (e.g., 1-2 MHz) to ensure the entire pattern is covered.

o

Start with a conservative recycle delay (e.g., 60 s) and adjust based on the measured T1.

o

Acquire a sufficient number of scans to achieve a good SNR.
e Processing:

o Apply an appropriate line broadening (e.g., exponential multiplication).
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o Fourier transform the FID.

o Phase the spectrum.

o Reference the spectrum to the known chemical shift of a standard like Na2PtCI6.
Protocol 2: 1H-detected 195Pt D-HMQC Experiment

This protocol is for enhancing the sensitivity of 195Pt detection through nearby protons.

Transfer Polarization
195Pt -> 1H

W 1H Preparation Pulse (90°) |—>| Evolution Period (t1) |—>

Transfer Polarization =
s e |—>| 195Pt Pulse (180°) l—»

—>| 1H Acquisition (t2) |—>@

Click to download full resolution via product page
A simplified workflow for a D-HMQC experiment.

o Sample and Spectrometer Setup: As in Protocol 1, with the addition of tuning the probe for
the 1H frequency as well.

e Pulse Program: Select a D-HMQC pulse sequence.
o Parameter Optimization:
o Calibrate the 1H and 195Pt 90° pulse lengths.

o Optimize the contact time for the cross-polarization steps to ensure efficient magnetization
transfer.

o Set the number of increments in the indirect (t1) dimension to achieve the desired
resolution in the 195Pt dimension.

e Acquisition: The experiment will acquire a 2D dataset with the 1H spectrum in the direct
dimension and the 195Pt spectrum in the indirect dimension.

e Processing: A 2D Fourier transform is applied to the data. The projection of the 2D spectrum
onto the indirect dimension will give the high-resolution 195Pt spectrum.
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Data Presentation

Table 1. Representative 195Pt Chemical Shift Anisotropy (CSA) Parameters for Different
Platinum Environments

Compound/ L Isotropic
. Oxidation . . Span (Q,
Environmen Geometry Shift (diso, Skew (K)
State ppm)
t ppm)
Square
Pt(acac)2 Pt(Il) -2760 8975 -0.96
Planar
) ] Square
Cisplatin Pt(Il) -1834 8975 -0.96
Planar
Pt(0) Trigonal/Tetra ] ]
Pt(0) ~ -6450 Varies Varies
complexes hedral
Pt(1V) Positive ]
Pt(IV) Octahedral < 2000 Varies
complexes values

Note: These values are approximate and can vary depending on the specific ligands and solid-
state packing. The span (Q) is defined as 811 - 33, and the skew (k) is 3(022 - 8is0)/Q.[11] A
large span is indicative of a highly anisotropic electronic environment.|[3]

This technical support center provides a starting point for addressing the common issues
encountered in 195Pt ssNMR. For more in-depth information, consulting the primary literature
is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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